molecular formula C10H10O B3152265 1-Methoxy-2-(prop-2-yn-1-yl)benzene CAS No. 73234-87-4

1-Methoxy-2-(prop-2-yn-1-yl)benzene

Cat. No.: B3152265
CAS No.: 73234-87-4
M. Wt: 146.19 g/mol
InChI Key: NYGGUFDJFMUHFM-UHFFFAOYSA-N
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Description

1-Methoxy-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H10O2 It is a derivative of benzene, where a methoxy group and a prop-2-yn-1-yl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the methoxy and prop-2-yn-1-yl groups direct incoming electrophiles to specific positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and prop-2-yn-1-yl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 1-Methoxy-4-(1-propenyl)benzene
  • Benzyl propargyl ether

Uniqueness: 1-Methoxy-2-(prop-2-yn-1-yl)benzene is unique due to the specific positioning of the methoxy and prop-2-yn-1-yl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-methoxy-2-prop-2-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGGUFDJFMUHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576923
Record name 1-Methoxy-2-(prop-2-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73234-87-4
Record name 1-Methoxy-2-(prop-2-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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